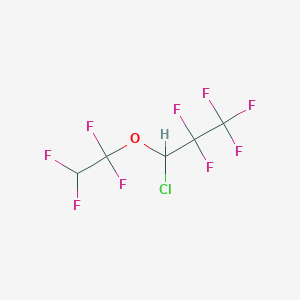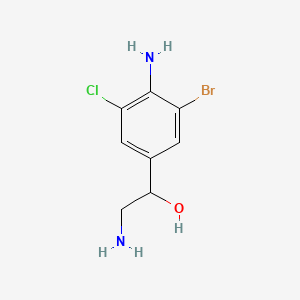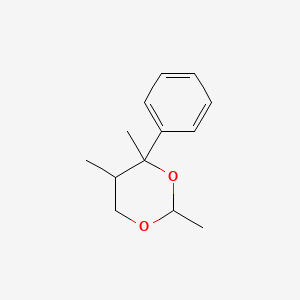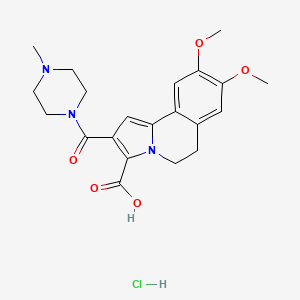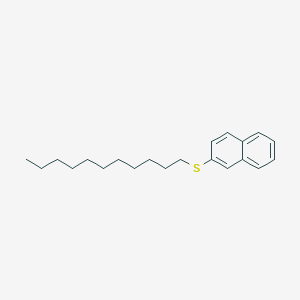
2-(Undecylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Undecylsulfanyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with an undecylsulfanyl group at the second position. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Undecylsulfanyl)naphthalene typically involves the reaction of naphthalene with an undecylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where naphthalene is treated with an undecylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Undecylsulfanyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized naphthalene.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
2-(Undecylsulfanyl)naphthalene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Undecylsulfanyl)naphthalene involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The naphthalene ring can participate in π-π interactions, affecting its binding to proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound, known for its aromatic stability and use in various chemical applications.
2-Naphthalenesulfonic acid: A sulfonated derivative with different chemical properties and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural characteristics.
Uniqueness: 2-(Undecylsulfanyl)naphthalene is unique due to the presence of the long undecylsulfanyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics .
Propriétés
Numéro CAS |
47231-80-1 |
|---|---|
Formule moléculaire |
C21H30S |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-undecylsulfanylnaphthalene |
InChI |
InChI=1S/C21H30S/c1-2-3-4-5-6-7-8-9-12-17-22-21-16-15-19-13-10-11-14-20(19)18-21/h10-11,13-16,18H,2-9,12,17H2,1H3 |
Clé InChI |
HRZUGKGXYGEJRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
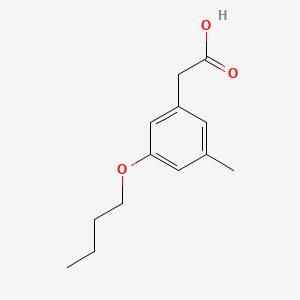
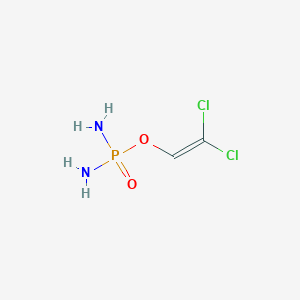
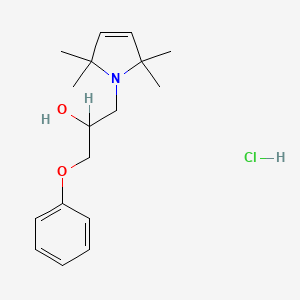
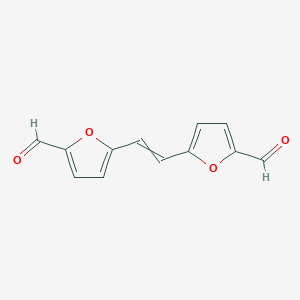
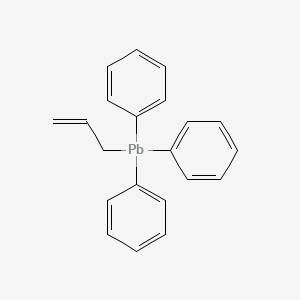
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
